molecular formula C18H15N3S2 B2686164 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1243085-30-4

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2686164
CAS No.: 1243085-30-4
M. Wt: 337.46
InChI Key: MZGKMFVQVBDXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is fused with a thiophene ring and a sulfanyl group attached to a methylphenyl moiety.

Preparation Methods

The synthesis of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(thiophen-2-yl)hydrazine with 2-(2-methylphenyl)methylthio-3-oxobutanoate in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrazine derivative . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key cellular pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE include other pyrazolo[1,5-a]pyrazine derivatives, such as:

  • 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(PYRIDIN-2-YL)PYRAZOLO[1,5-A]PYRAZINE
  • 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRAZINE

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S2/c1-13-5-2-3-6-14(13)12-23-18-16-11-15(17-7-4-10-22-17)20-21(16)9-8-19-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGKMFVQVBDXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.